molecular formula C18H19NO3S B14104909 6-ethyl-3-(4-methyl-1,3-thiazol-2-yl)-7-propoxy-4H-chromen-4-one

6-ethyl-3-(4-methyl-1,3-thiazol-2-yl)-7-propoxy-4H-chromen-4-one

Cat. No.: B14104909
M. Wt: 329.4 g/mol
InChI Key: IEOZEEATSKBLQD-UHFFFAOYSA-N
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Description

6-ethyl-3-(4-methyl-1,3-thiazol-2-yl)-7-propoxychromen-4-one is a synthetic organic compound with a complex structure that includes a chromenone core, a thiazole ring, and various alkyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethyl-3-(4-methyl-1,3-thiazol-2-yl)-7-propoxychromen-4-one typically involves multi-step organic reactions. One common approach is to start with a chromenone derivative and introduce the thiazole ring through a series of condensation reactions. The ethyl and propoxy groups are then added via alkylation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability. Industrial methods also focus on cost-effectiveness and environmental sustainability, often incorporating green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

6-ethyl-3-(4-methyl-1,3-thiazol-2-yl)-7-propoxychromen-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

6-ethyl-3-(4-methyl-1,3-thiazol-2-yl)-7-propoxychromen-4-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 6-ethyl-3-(4-methyl-1,3-thiazol-2-yl)-7-propoxychromen-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cell signaling, metabolism, and gene expression. Detailed studies are required to elucidate the exact mechanisms and identify the key molecular interactions.

Comparison with Similar Compounds

Similar Compounds

  • 6-ethyl-3-(4-methyl-1,3-thiazol-2-yl)-4-oxo-4H-chromen-7-yl glycinate
  • 6-ethyl-3-(4-methyl-1,3-thiazol-2-yl)-4-oxo-4H-chromen-7-yl 6-[(tert-butoxycarbonyl)amino]hexanoate

Uniqueness

Compared to similar compounds, 6-ethyl-3-(4-methyl-1,3-thiazol-2-yl)-7-propoxychromen-4-one stands out due to its unique combination of functional groups and structural features. This uniqueness contributes to its distinct chemical reactivity and potential applications. The presence of the propoxy group, in particular, may enhance its solubility and bioavailability, making it a more attractive candidate for certain applications.

Properties

Molecular Formula

C18H19NO3S

Molecular Weight

329.4 g/mol

IUPAC Name

6-ethyl-3-(4-methyl-1,3-thiazol-2-yl)-7-propoxychromen-4-one

InChI

InChI=1S/C18H19NO3S/c1-4-6-21-15-8-16-13(7-12(15)5-2)17(20)14(9-22-16)18-19-11(3)10-23-18/h7-10H,4-6H2,1-3H3

InChI Key

IEOZEEATSKBLQD-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC2=C(C=C1CC)C(=O)C(=CO2)C3=NC(=CS3)C

Origin of Product

United States

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